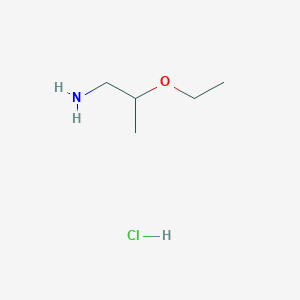

2-Ethoxy-propylamine hydrochloride

Descripción general

Descripción

2-Ethoxy-propylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is a colorless liquid that is soluble in water and is primarily used for research purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethoxy-propylamine hydrochloride typically involves the reaction of 2-ethoxypropylamine with hydrochloric acid. The general synthetic route can be summarized as follows:

Starting Material: 2-Ethoxypropylamine

Reagent: Hydrochloric acid (HCl)

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-propylamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with halogenoalkanes to form secondary and tertiary amines

Acid-Base Reactions: As an amine, it can react with acids to form salts and with bases to regenerate the free amine.

Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Halogenoalkanes, typically under heating conditions.

Acid-Base Reactions: Hydrochloric acid or other strong acids for salt formation; bases like sodium hydroxide for free amine regeneration.

Condensation Reactions: Aldehydes or ketones, often under acidic or basic conditions.

Major Products Formed

Secondary and Tertiary Amines: Formed through nucleophilic substitution.

Amine Salts: Formed through acid-base reactions.

Imines or Schiff Bases: Formed through condensation reactions with carbonyl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Ethoxy-propylamine hydrochloride is primarily utilized in the pharmaceutical industry as an intermediate in drug synthesis. Its amine functional group allows it to participate in various chemical reactions, making it valuable for developing active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Antidepressants

Research has demonstrated the role of this compound in synthesizing novel antidepressant agents. For instance, derivatives of 2-ethoxy-propylamine have shown potential as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .

Agrochemical Intermediates

The compound is also employed in the production of agrochemicals, particularly herbicides and insecticides. Its ability to modify biological activity through chemical synthesis makes it an essential building block in agrochemical formulations.

Table 1: Agrochemical Applications

| Agrochemical Type | Application | Role of this compound |

|---|---|---|

| Herbicides | Weed control | Acts as a precursor for herbicide synthesis |

| Insecticides | Pest management | Used in formulations to enhance efficacy |

Chemical Research and Development

In chemical research, this compound serves as a reagent in various synthetic pathways. Its properties facilitate the development of new materials and compounds, particularly within organic chemistry.

Case Study: Material Science

Recent studies have highlighted the use of this compound in synthesizing novel polymers with enhanced properties for applications in coatings and adhesives . The incorporation of amine functionalities improves adhesion and durability.

Biochemical Research

The compound is used in proteomics research, where it aids in protein modification and analysis. Its role as a biochemical reagent allows researchers to study protein interactions and functions more effectively.

Table 2: Biochemical Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Proteomics | Protein modification | Enhances detection sensitivity |

| Enzyme inhibitors | Research tool | Aids in understanding enzyme kinetics |

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-propylamine hydrochloride is primarily based on its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.

Comparación Con Compuestos Similares

2-Ethoxy-propylamine hydrochloride can be compared with other similar compounds, such as:

Propylamine: A primary amine with similar reactivity but without the ethoxy group.

Ethylamine: Another primary amine with a shorter carbon chain.

Isopropylamine: A primary amine with a branched carbon chain.

The presence of the ethoxy group in this compound provides unique steric and electronic effects, making it distinct from these other amines .

Actividad Biológica

2-Ethoxy-propylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula: C5H14ClNO

- Molar Mass: Approximately 151.63 g/mol

Its structure includes an ethoxy group and a propylamine moiety, which contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors and other cellular targets. Research indicates that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neuropsychiatric disorders.

Modulatory Effects on nAChRs

In vitro studies have demonstrated that this compound exhibits allosteric modulation of α7 nAChRs. The compound enhances the response to agonists like acetylcholine, suggesting its potential role in treating cognitive dysfunctions associated with neurodegenerative diseases.

Table 1: In Vitro Activity of this compound on α7 nAChRs

| Compound | EC50 (µM) | Maximum Modulation (%) |

|---|---|---|

| This compound | 0.21 | 300 |

| Control (No Modulator) | - | 100 |

The EC50 value indicates the concentration at which the compound achieves half of its maximum modulation effect. The data suggests that this compound has significant modulatory effects at low concentrations.

Case Study: Cognitive Enhancement

A study involving animal models tested the effects of this compound on cognitive performance. The results indicated that administration of the compound improved memory retention and learning capabilities, likely due to enhanced cholinergic signaling.

Pharmacological Applications

Given its biological activity, this compound is being investigated as a potential lead compound for drug development aimed at treating:

- Cognitive Disorders: Its modulation of nAChRs may benefit conditions like Alzheimer's disease.

- Neuropsychiatric Disorders: Its ability to influence neurotransmitter systems positions it as a candidate for further research in mental health treatments.

Propiedades

IUPAC Name |

2-ethoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBRERYHQCIIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.